molecular formula C19H16N2O3 B14212910 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline CAS No. 820977-19-3

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline

Cat. No.: B14212910
CAS No.: 820977-19-3
M. Wt: 320.3 g/mol
InChI Key: IZVPQICSVBRQSI-UHFFFAOYSA-N
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Description

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline stands out due to its unique combination of a quinoline core with a nitrophenyl and methoxy substituent. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

820977-19-3

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline

InChI

InChI=1S/C19H16N2O3/c1-13-7-10-18(21(22)23)15(11-13)8-9-16-12-14-5-3-4-6-17(14)20-19(16)24-2/h3-12H,1-2H3

InChI Key

IZVPQICSVBRQSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2OC

Origin of Product

United States

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